molecular formula C15H19NO3 B2943935 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1132077-89-4

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B2943935
CAS No.: 1132077-89-4
M. Wt: 261.321
InChI Key: IPUQJGRASLXTSW-UHFFFAOYSA-N
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Description

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes an acryloyl group and two methoxy groups attached to a tetrahydrobenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acryloyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the acryloyl group, resulting in different chemical properties and reactivity.

    3-Acryloyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the acryloyl and methoxy groups in 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

IUPAC Name

1-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-15(17)16-7-5-11-9-13(18-2)14(19-3)10-12(11)6-8-16/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQJGRASLXTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN(CCC2=C1)C(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At ambient temperature, 70 g (287.2 mmol) of the product obtained in Step 2 are dissolved in 1200 mL of dichloromethane, and then 100 mL (718 mmol/2.5 eq.) of triethylamine are added all at once. The mixture is brought to 0° C. and a solution of 25.8 mL (315.9 mmol/1.1 eq.) of acryloyl chloride in 270 mL of dichloromethane is poured in dropwise, maintaining the temperature at about 0° C. After 2 hours at 0° C., the mixture is stirred at ambient temperature overnight. Washing with 750 mL of water, 750 mL of 1N hydrochloric acid and 750 mL of water and then drying over magnesium sulphate are then carried out. After filtration and evaporation, the residue is chromatographed over 3.2 kg of silica (eluant: dichloromethane/ethanol: 95/5), followed by recrystallisation from isopropanol. After filtration over a frit and drying in vacuo at 50° C., the desired product is obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25.8 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three

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